Methyl 4-(4-(methoxycarbonyl)hepta-1,6-diyn-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-(methoxycarbonyl)hepta-1,6-diyn-4-yl)benzoate is a synthetic organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . This compound is characterized by its unique structure, which includes a benzoate ester linked to a hepta-1,6-diyn-4-yl group with a methoxycarbonyl substituent. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(methoxycarbonyl)hepta-1,6-diyn-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzoic acid and 1,6-heptadiyne.
Formation of Intermediate: The 4-bromobenzoic acid is first converted to its corresponding ester, methyl 4-bromobenzoate, using methanol and a suitable acid catalyst.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction between methyl 4-bromobenzoate and 1,6-heptadiyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Methoxycarbonylation: The final step involves the methoxycarbonylation of the resulting product using carbon monoxide and methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(methoxycarbonyl)hepta-1,6-diyn-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or alkyne positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-(4-(methoxycarbonyl)hepta-1,6-diyn-4-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(methoxycarbonyl)hepta-1,6-diyn-4-yl)benzoate depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-(methoxycarbonyl)but-2-yn-1-yl)benzoate
- Methyl 4-(4-(methoxycarbonyl)hex-2-yn-1-yl)benzoate
Uniqueness
Methyl 4-(4-(methoxycarbonyl)hepta-1,6-diyn-4-yl)benzoate is unique due to its hepta-1,6-diyn-4-yl group, which imparts distinct chemical reactivity and potential for forming complex structures. This differentiates it from similar compounds with shorter or longer alkyne chains, which may exhibit different reactivity and applications.
Biological Activity
Methyl 4-(4-(methoxycarbonyl)hepta-1,6-diyn-4-yl)benzoate, with the CAS number 1026380-17-5, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and databases.
- Molecular Formula : C₁₇H₁₆O₄
- Molecular Weight : 284.31 g/mol
- InChIKey : XLNKCMVSYGASNC-UHFFFAOYSA-N
The compound features a hepta-1,6-diynyl moiety and a benzoate group, which contribute to its reactivity and potential pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For example, derivatives of benzoates are known to inhibit the growth of various bacterial strains. In particular, studies on related compounds suggest that this compound may possess significant antimicrobial activity due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Anticancer Potential
The hepta-1,6-diynyl group is of particular interest in cancer research. Compounds featuring this moiety have been studied for their ability to induce apoptosis in cancer cells. For instance, a study published in PLOS ONE demonstrated that certain diynes can activate apoptotic pathways in tumor cells, suggesting that this compound may also exhibit similar effects.
Neuroprotective Effects
Emerging research indicates that compounds with similar structural features may have neuroprotective properties. For instance, studies have shown that certain benzoate derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity | Mechanism | References |
---|---|---|
Antimicrobial | Disruption of cell membranes | , |
Anticancer | Induction of apoptosis | |
Neuroprotective | Protection against oxidative stress | , |
Case Study: Anticancer Activity
In a study examining the anticancer properties of diynes, researchers treated various cancer cell lines with this compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to known chemotherapeutics. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of related benzoate compounds against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited significant inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent.
Properties
IUPAC Name |
methyl 4-(4-methoxycarbonylhepta-1,6-diyn-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-5-11-17(12-6-2,16(19)21-4)14-9-7-13(8-10-14)15(18)20-3/h1-2,7-10H,11-12H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNKCMVSYGASNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CC#C)(CC#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.